An In-depth Technical Guide to 6,3'-Dimethoxyflavone: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to 6,3'-Dimethoxyflavone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,3'-Dimethoxyflavone is a naturally occurring flavonoid derivative belonging to the flavone (B191248) subclass. Characterized by methoxy (B1213986) groups at the 6 and 3' positions of the flavone backbone, this compound has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of 6,3'-Dimethoxyflavone, with a focus on its anti-cancer properties. Detailed experimental methodologies and elucidated signaling pathways are presented to support further research and development efforts.
Chemical Structure and Physicochemical Properties
6,3'-Dimethoxyflavone possesses the core structure of a flavone, which consists of a fifteen-carbon skeleton with two benzene (B151609) rings (A and B) and a heterocyclic ring (C). The defining features of this particular flavone are the two methoxy (-OCH3) groups substituted at the 6th position of the A ring and the 3rd position of the B ring.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 6-methoxy-2-(3-methoxyphenyl)chromen-4-one[1] |
| Molecular Formula | C17H14O4[1] |
| SMILES | COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)OC[1] |
| InChI | InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)17-10-15(18)14-9-13(20-2)6-7-16(14)21-17/h3-10H,1-2H3[1] |
| InChIKey | LLLIKVGWTVPYAL-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 282.29 g/mol | [2] |
| Monoisotopic Mass | 282.08920892 Da | [1][2] |
| XLogP3-AA | 3.9 | [1] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 3 | [2] |
| Complexity | 417 | [2] |
| Topological Polar Surface Area | 55.8 Ų | |
Biological Activities and Mechanism of Action
Recent studies have highlighted the potential of a closely related compound, often referred to as 6,3'-dimethoxy flavonol (which is 3-hydroxy-6,3'-dimethoxyflavone), in cancer therapy. Due to the potential for ambiguity in nomenclature within the literature, it is crucial to carefully consider the specific compound being investigated in each study. The available research on a compound identified as "6,3'-dimethoxy flavonol" suggests significant anti-proliferative and apoptotic effects against osteosarcoma cells.[1][3]
Anti-Cancer Activity
A study investigating the effects of "6,3'-dimethoxy flavonol" on the MG-63 human osteosarcoma cell line demonstrated dose-dependent inhibition of cell viability, with a reported IC50 value of 221.017 µg/ml after 48 hours of treatment.[3] The observed morphological changes in treated cells, such as cell shrinkage, reduced cell density, and cytoplasmic blebbing, are characteristic of apoptosis.[3]
Furthermore, the compound was shown to inhibit cell migration in a wound healing assay, suggesting potential anti-metastatic properties.[3] The induction of apoptosis was confirmed through acridine (B1665455) orange/ethidium bromide (AO/EB) staining.[3]
The mechanism underlying these effects appears to involve the intrinsic apoptotic pathway. Real-time PCR analysis revealed an increased Bax/Bcl-2 ratio and an upregulation of p53 expression in MG-63 cells treated with the compound.[1][3]
Experimental Protocols
This section provides an overview of the methodologies employed in the key experiments cited in the literature for a compound identified as "6,3'-dimethoxy flavonol." These protocols can serve as a foundation for designing future studies on 6,3'-Dimethoxyflavone.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol Overview:
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Cell Seeding: Plate cells (e.g., MG-63) in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.
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Treatment: Treat the cells with varying concentrations of 6,3'-Dimethoxyflavone and incubate for the desired time period (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
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MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value can be determined by plotting cell viability against the concentration of the compound.
Wound Healing (Scratch) Assay
This assay is used to study cell migration in vitro. It mimics cell migration during wound healing in vivo.
Protocol Overview:
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Cell Seeding: Seed cells in a 6-well or 12-well plate to create a confluent monolayer.
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Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
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Washing: Wash the wells with PBS to remove detached cells.
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Treatment: Add fresh media containing different concentrations of 6,3'-Dimethoxyflavone or a vehicle control.
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Imaging: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours) using a microscope.
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Data Analysis: Measure the width or area of the scratch at each time point. The rate of wound closure is calculated to assess cell migration.
Real-Time PCR (RT-PCR) for Gene Expression Analysis
RT-PCR is a technique used to amplify and simultaneously quantify a targeted DNA molecule. It is used to measure the expression levels of specific genes.
Protocol Overview:
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RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
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Real-Time PCR: Perform the PCR reaction using a real-time PCR system with specific primers for the target genes (e.g., Bax, Bcl-2, p53) and a reference gene (e.g., GAPDH). SYBR Green or a fluorescent probe is used for detection.
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Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using methods such as the ΔΔCt method.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways modulated by "6,3'-dimethoxy flavonol" based on the available literature.
Caption: Intrinsic Apoptotic Pathway induced by 6,3'-Dimethoxyflavone.
Caption: Experimental workflow for assessing the anti-cancer effects.
Future Directions
While preliminary studies on a related flavonol are promising, further research is imperative to fully elucidate the therapeutic potential of 6,3'-Dimethoxyflavone. Key areas for future investigation include:
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Confirmation of Biological Activities: Rigorous testing of pure 6,3'-Dimethoxyflavone is necessary to confirm the anti-cancer effects observed with the flavonol variant and to explore other potential activities, such as anti-inflammatory and neuroprotective effects, which have been noted for other methoxyflavones.
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In-depth Mechanistic Studies: A more detailed investigation into the signaling pathways modulated by 6,3'-Dimethoxyflavone is required. This should include proteomic and transcriptomic analyses to identify key molecular targets.
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In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, safety profile, and pharmacokinetic properties of 6,3'-Dimethoxyflavone.
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Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of 6,3'-Dimethoxyflavone can provide valuable insights into the structural features required for its biological activity and aid in the development of more potent and selective derivatives.
Conclusion
6,3'-Dimethoxyflavone is a flavonoid with a well-defined chemical structure and properties that suggest its potential as a bioactive molecule. While current research, primarily on a closely related flavonol, points towards promising anti-cancer activities through the induction of apoptosis, further dedicated studies on 6,3'-Dimethoxyflavone are crucial. This technical guide provides a solid foundation of the existing knowledge and outlines a clear path for future research to unlock the full therapeutic potential of this compound for researchers, scientists, and drug development professionals.
